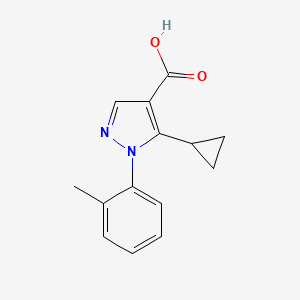

5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular weight of 242.27 g/mol. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of a boronic acid derivative of cyclopropyl with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Direct Arylation: This method involves the direct arylation of a pyrazole ring with a cyclopropyl group using a suitable catalyst and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can be performed to replace specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. Studies on similar compounds have shown that modifications to the pyrazole ring can enhance their efficacy against inflammatory diseases. The presence of the cyclopropyl group in 5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid may contribute to this activity by increasing lipophilicity and facilitating better interaction with biological targets .

2. Anticancer Properties

The pyrazole scaffold is often explored for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess such properties, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

3. Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole derivatives. Some studies have linked these compounds to neuroprotection in models of neurodegenerative diseases. The unique structure of this compound could provide insights into developing new treatments for conditions such as Alzheimer's disease .

Agricultural Science Applications

1. Herbicidal Activity

Research indicates that certain pyrazole derivatives can act as herbicides, inhibiting the growth of specific plant species while being less harmful to crops. The application of this compound in agricultural formulations could be explored to develop selective herbicides with lower environmental impact .

2. Plant Growth Regulators

There is potential for this compound to be used as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Its effectiveness would depend on further studies assessing its impact on various plant species .

Material Science Applications

1. Synthesis of Novel Materials

The unique properties of this compound make it a candidate for synthesizing new materials with specific functionalities. Its incorporation into polymer matrices or as a ligand in coordination chemistry could lead to innovative applications in nanotechnology and materials engineering .

Case Studies and Research Findings

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

Pyrazole Derivatives: Other pyrazole derivatives with different substituents also show comparable properties.

Uniqueness: 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of cyclopropyl and pyrazole groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

Overview

5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 241800-37-3) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a cyclopropyl group and a 2-methylphenyl moiety, contributing to its unique pharmacological properties. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

- Molecular Formula : C₁₄H₁₄N₂O₂

- Molecular Weight : 242.27 g/mol

- IUPAC Name : 5-cyclopropyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid

- InChI Key : VFNMMVCYCODIGI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial effects against various strains such as E. coli and S. aureus. For instance, compounds with specific side groups showed improved inhibition rates compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established drugs like dexamethasone .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in several studies. It has been shown to effectively reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It likely interacts with various receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Structure | Anti-inflammatory, Antimicrobial |

| 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid | Similar structure but different position of carboxylic group | Varies in activity profile |

| 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide | Contains amide instead of carboxylic acid | Enhanced stability and activity |

Study on Antimicrobial Activity

A study conducted by Burguete et al. synthesized a series of novel pyrazole derivatives and tested their antibacterial properties against multiple pathogens. The results indicated that compounds with specific aliphatic amide linkages exhibited superior antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Research on Anti-inflammatory Effects

Selvam et al. explored the anti-inflammatory properties of various pyrazole derivatives, including those similar to this compound. They found significant reductions in edema in carrageenan-induced models, suggesting strong anti-inflammatory potential comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

5-cyclopropyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13(10-6-7-10)11(8-15-16)14(17)18/h2-5,8,10H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTLGJDAUAROIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.